molecular formula C17H20N2O6S B11528948 Methyl 4-{3-[(2-amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate

Methyl 4-{3-[(2-amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B11528948
M. Wt: 380.4 g/mol
InChI Key: XSBGTWOLYHUERP-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(2-amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound with a molecular formula of C17H21ClN2O6S. This compound is characterized by its unique structure, which includes a benzoate group, a pyrrolidinyl group, and an ethoxy-oxopropyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[(2-amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate involves multiple steps. One common method includes the reaction of methyl 4-aminobenzoate with 3-ethoxy-3-oxopropyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl sulfanyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(2-amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{3-[(2-amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-{3-[(2-amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{3-[(2-amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 4-[3-(2-amino-3-ethoxy-3-oxopropyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C17H20N2O6S/c1-3-25-17(23)12(18)9-26-13-8-14(20)19(15(13)21)11-6-4-10(5-7-11)16(22)24-2/h4-7,12-13H,3,8-9,18H2,1-2H3

InChI Key

XSBGTWOLYHUERP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OC)N

Origin of Product

United States

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